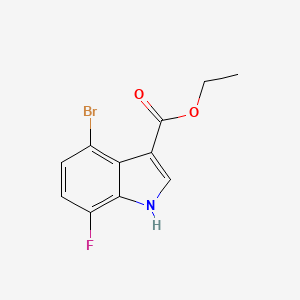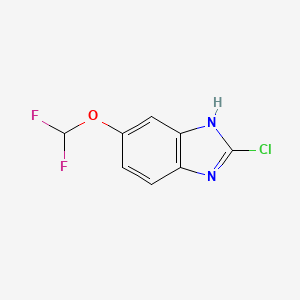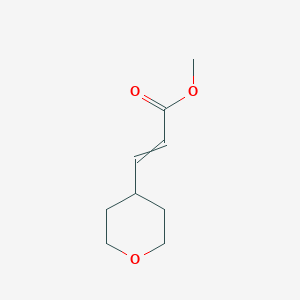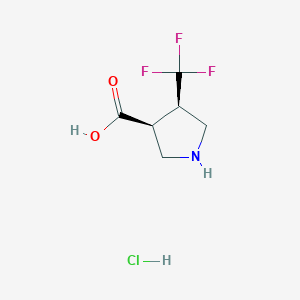
(3S,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This reaction is carried out in the presence of copper(II) triflate and a base such as DBU in acetonitrile at 35°C, yielding the desired product with high regioselectivity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar copper-catalyzed reactions. The scalability of these reactions allows for the efficient production of (3S,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride in quantities suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques.
Major Products
The major products formed from these reactions include trifluoromethylated ketones, alcohols, amines, and substituted pyrrolidine derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(3S,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly those containing fluorine.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- 2-fluoro-4-(trifluoromethyl)pyridine
- α-(trifluoromethyl)styrene derivatives
Uniqueness
(3S,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its chiral nature and the specific positioning of the trifluoromethyl group. This configuration imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C6H9ClF3NO2 |
|---|---|
Molecular Weight |
219.59 g/mol |
IUPAC Name |
(3S,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-2-10-1-3(4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4+;/m1./s1 |
InChI Key |
WRWPZFUIFXLHEJ-HJXLNUONSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CN1)C(F)(F)F)C(=O)O.Cl |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


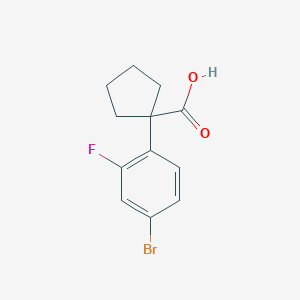
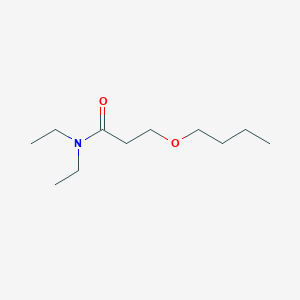
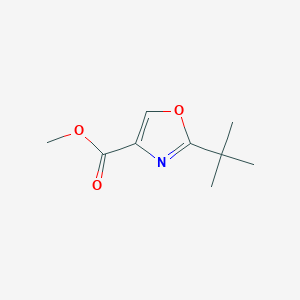


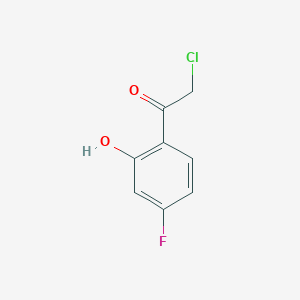
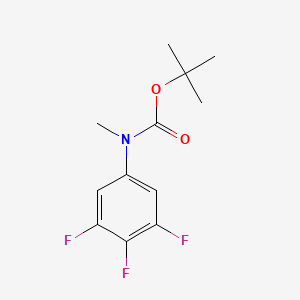
![N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide hydrochloride](/img/structure/B11719270.png)
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B11719279.png)
